Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-phenyl-1,3-oxazol-4-yl)phosphonate
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Overview
Description
Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-phenyl-1,3-oxazol-4-yl)phosphonate is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also features a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms, one of which is double-bonded.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-phenyl-1,3-oxazol-4-yl)phosphonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxazole ring through a cyclization reaction. This can be achieved by reacting an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions. The phosphonate group can be introduced through a subsequent phosphorylation reaction using a suitable phosphonating agent, such as dimethyl phosphite, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-phenyl-1,3-oxazol-4-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield reduced forms of the compound with fewer oxygen atoms.
Scientific Research Applications
Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-phenyl-1,3-oxazol-4-yl)phosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-phenyl-1,3-oxazol-4-yl)phosphonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-phenyl-1,3-thiazol-4-yl)phosphonate: Similar structure but with a thiazole ring instead of an oxazole ring.
Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-phenyl-1,3-imidazol-4-yl)phosphonate: Similar structure but with an imidazole ring instead of an oxazole ring.
Uniqueness
Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-phenyl-1,3-oxazol-4-yl)phosphonate is unique due to the presence of both an oxazole ring and a phosphonate group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H23N2O5P |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
4-dimethoxyphosphoryl-N-[2-(4-methoxyphenyl)ethyl]-2-phenyl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C20H23N2O5P/c1-24-17-11-9-15(10-12-17)13-14-21-19-20(28(23,25-2)26-3)22-18(27-19)16-7-5-4-6-8-16/h4-12,21H,13-14H2,1-3H3 |
InChI Key |
XXBOEGRVDRKOAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=C(N=C(O2)C3=CC=CC=C3)P(=O)(OC)OC |
Origin of Product |
United States |
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